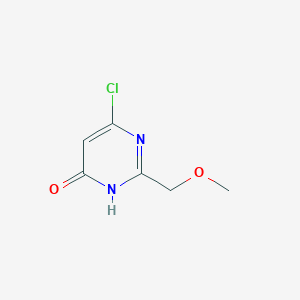
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a benzotriazole core substituted with a 4-chloro-2,5-dimethylbenzenesulfonyl group and a methyl group, making it a subject of interest for researchers in chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-(4-chloro-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole typically involves multiple steps, starting with the preparation of the key intermediate, 4-chloro-2,5-dimethylbenzenesulfonyl chloride. This intermediate is synthesized from 2,5-dimethylsulphanilic acid through chlorination and sulfonylation reactions . The final compound is obtained by reacting the intermediate with 5-methyl-1H-1,2,3-benzotriazole under specific conditions, such as the presence of a base and an appropriate solvent.
Chemical Reactions Analysis
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The benzotriazole core can undergo oxidation and reduction reactions, leading to different oxidation states and derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common reagents and conditions for these reactions include bases, oxidizing agents, reducing agents, and specific solvents. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-chloro-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with nucleophilic sites, while the benzotriazole core can participate in various chemical reactions. These interactions can lead to changes in the activity of enzymes, receptors, and other biological molecules, affecting cellular processes and pathways.
Comparison with Similar Compounds
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole can be compared with similar compounds such as:
4-chloro-2,5-dimethylbenzenesulfonyl chloride: This compound is a key intermediate in the synthesis of the target compound and shares similar chemical properties.
5-methyl-1H-1,2,3-benzotriazole: This compound forms the core structure of the target compound and has similar reactivity and applications.
Other benzotriazole derivatives: These compounds share the benzotriazole core and can have similar chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-9-4-5-14-13(6-9)17-18-19(14)22(20,21)15-8-10(2)12(16)7-11(15)3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYNWMMPJHMUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=C(C=C(C(=C3)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2670198.png)


![4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2670205.png)
![1-methyl-3,8-bis(2-methylprop-2-en-1-yl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2670207.png)


![N-(1,3-benzothiazol-2-yl)-1-[(3-chlorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2670213.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2670215.png)


